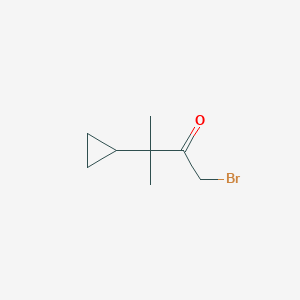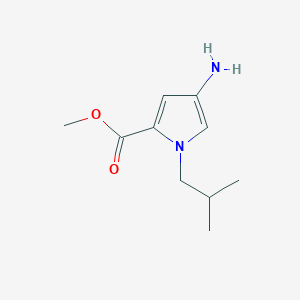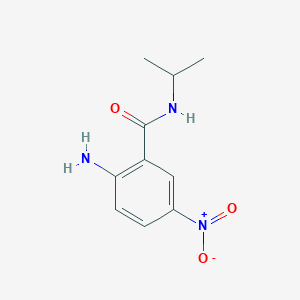
1-(Azidomethyl)-4-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azidomethyl)-4-methoxynaphthalene is an organic compound characterized by the presence of an azide group attached to a naphthalene ring substituted with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-4-methoxynaphthalene typically involves the nucleophilic substitution of a halomethyl derivative of 4-methoxynaphthalene with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Azidomethyl)-4-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of triazoles.
Reduction: Formation of amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
1-(Azidomethyl)-4-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, particularly triazoles, which are valuable in medicinal chemistry.
Biology: Employed in bioorthogonal labeling techniques, allowing for the specific tagging of biomolecules without interfering with biological processes.
Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its reactive azide group.
Mecanismo De Acción
The mechanism of action of 1-(Azidomethyl)-4-methoxynaphthalene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. These interactions can modulate biological pathways or enhance the properties of materials in which the compound is incorporated.
Comparación Con Compuestos Similares
1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound with similar reactivity but different structural features.
1-(Azidoethyl)-5H-tetrazole: Similar in reactivity but with an ethyl group instead of a methoxy group.
1-(Azidopropyl)-5H-tetrazole: Similar in reactivity but with a propyl group.
Uniqueness: 1-(Azidomethyl)-4-methoxynaphthalene is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where the electronic effects of the methoxy group are beneficial.
Propiedades
Fórmula molecular |
C12H11N3O |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
1-(azidomethyl)-4-methoxynaphthalene |
InChI |
InChI=1S/C12H11N3O/c1-16-12-7-6-9(8-14-15-13)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 |
Clave InChI |
UANANXZLYMELFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)


![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)










